Cas no 7129-41-1 (6-oxabicyclo[3.1.0]hex-2-ene)

6-Oxabicyclo[3.1.0]hex-2-ene is a strained bicyclic ether with a unique oxirane-fused cyclopentene structure, offering versatile reactivity in synthetic chemistry. Its highly strained ring system makes it a valuable intermediate for ring-opening reactions, cycloadditions, and functionalization to access complex heterocycles. The compound’s oxabicyclic framework is particularly useful in the synthesis of bioactive molecules, natural product analogs, and polymer precursors. Its reactivity can be tailored for selective transformations, including nucleophilic attacks at the oxirane moiety or dienophile behavior in Diels-Alder reactions. The compound’s stability under controlled conditions ensures reliable handling for advanced synthetic applications.
6-oxabicyclo[3.1.0]hex-2-ene structure
6-oxabicyclo[3.1.0]hex-2-ene structure
Product name:6-oxabicyclo[3.1.0]hex-2-ene
CAS No:7129-41-1
MF:C5H6O
MW:82.10054
MDL:MFCD23102123
CID:1037467
PubChem ID:165574

6-oxabicyclo[3.1.0]hex-2-ene Chemical and Physical Properties

Names and Identifiers

    • 6-Oxabicyclo[3.1.0]hex-3-ene
    • 6-oxabicyclo[3.1.0]hex-2-ene
    • (+/-)-cyclopentadiene monoepoxide
    • 1,3-cyclopentadiene monoepoxide
    • 2,4a-dihydro-1AH-cyclopenta[b]oxirene
    • 3,4-epoxycyclopentene
    • 6-oxa-bicyclo[3.1.0]-hex-2-ene
    • ASZFCDOTGITCJI-UHFFFAOYSA
    • 1,2-Epoxycyclopent-3-ene
    • Cyclopentadiene monoepoxide
    • Cyclopentadiene monooxide
    • Cyclopentadiene oxide
    • Cyclopentene-3,4-epoxide
    • 7129-41-1
    • AKOS016008873
    • MFCD23102123
    • ASZFCDOTGITCJI-UHFFFAOYSA-N
    • 6-Oxabicyclo(3.1.0)hex-2-ene
    • DTXSID20991587
    • EN300-82947
    • 2,4a-dihydro-laH-cyclopenta[b]oxirene
    • Z1238546190
    • 6-oxa-bicyclo[3.1.0]hex-2-ene
    • InChI=1/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2
    • J-518969
    • N13191
    • A917989
    • ASZFCDOTGITCJI-UHFFFAOYSA-
    • MDL: MFCD23102123
    • Inchi: InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2
    • InChI Key: ASZFCDOTGITCJI-UHFFFAOYSA-N
    • SMILES: C1C=CC2OC12

Computed Properties

  • Exact Mass: 82.04190
  • Monoisotopic Mass: 82.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 96.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.0217 g/cm3 (25 ºC)
  • Melting Point: -53-55 ºC
  • Boiling Point: 112 ºC (764 Torr)
  • Flash Point: -0.7±22.3 ºC,
  • Refractive Index: 1.4575 (589.3 nm 25 ºC)
  • Solubility: Slightly soluble (11 g/l) (25 º C),
  • PSA: 12.53000
  • LogP: 0.71370

6-oxabicyclo[3.1.0]hex-2-ene Security Information

  • Storage Condition:Sealed in dry,2-8°C

6-oxabicyclo[3.1.0]hex-2-ene Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-oxabicyclo[3.1.0]hex-2-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O231480-10mg
6-Oxabicyclo[3.1.0]hex-3-ene
7129-41-1
10mg
$ 205.00 2022-06-03
TRC
O231480-25mg
6-Oxabicyclo[3.1.0]hex-3-ene
7129-41-1
25mg
$ 415.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA4035-100MG
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
100MG
¥ 1,326.00 2023-04-07
TRC
O231480-50mg
6-Oxabicyclo[3.1.0]hex-3-ene
7129-41-1
50mg
$ 660.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA4035-500MG
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
500MG
¥ 3,531.00 2023-04-07
Enamine
EN300-82947-0.25g
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
0.25g
$601.0 2024-05-21
Enamine
EN300-82947-1.0g
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
1.0g
$1214.0 2024-05-21
Enamine
EN300-82947-5.0g
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
5.0g
$3520.0 2024-05-21
Enamine
EN300-82947-0.5g
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1 95%
0.5g
$947.0 2024-05-21
Enamine
EN300-82947-5g
6-oxabicyclo[3.1.0]hex-2-ene
7129-41-1
5g
$3520.0 2023-09-02

Additional information on 6-oxabicyclo[3.1.0]hex-2-ene

Comprehensive Introduction to 6-oxabicyclo[3.1.0]hex-2-ene (CAS No. 7129-41-1): Properties, Applications, and Innovations

6-oxabicyclo[3.1.0]hex-2-ene (CAS No. 7129-41-1) is a bicyclic organic compound featuring a unique oxygen-containing heterocyclic structure. This molecule has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis, material science, and catalysis. Its strained ring system and oxabicyclic framework make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of bioactive compounds and functional materials.

The compound's molecular formula (C5H6O) and structural features have been extensively studied using advanced techniques like NMR spectroscopy and X-ray crystallography. Researchers have identified its potential as a precursor for asymmetric synthesis, where its chiral centers enable the production of enantiomerically pure compounds—a critical requirement in modern drug discovery. Recent studies highlight its role in green chemistry initiatives, aligning with the global push for sustainable chemical processes.

In the context of user search trends, queries like "6-oxabicyclo[3.1.0]hex-2-ene applications" and "CAS 7129-41-1 safety data" reflect growing interest in its practical uses and handling. The compound's thermal stability and reactivity patterns are frequently discussed in academic forums, especially regarding its use in polymer chemistry for creating high-performance resins. Notably, its derivatives show promise in electronic materials, addressing demands for flexible electronics and organic semiconductors—a hot topic in materials science research.

From an industrial perspective, 6-oxabicyclo[3.1.0]hex-2-ene is synthesized via catalytic cyclization methods, with recent optimizations focusing on atom economy and waste reduction. Patent analyses reveal its incorporation into specialty chemicals for adhesives and coatings, leveraging its ability to enhance cross-linking density. These developments respond to market needs for eco-friendly alternatives to traditional petrochemical-based products.

Emerging research explores the compound's biological activity, particularly in medicinal chemistry. Its scaffold appears in studies targeting enzyme inhibition and receptor modulation, though detailed mechanisms remain under investigation. This aligns with frequent searches for "6-oxabicyclo[3.1.0]hex-2-ene biological effects" and "pharmaceutical intermediates," indicating strong cross-disciplinary interest.

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In summary, 6-oxabicyclo[3.1.0]hex-2-ene represents a fascinating intersection of fundamental research and applied science. Its evolving applications—from advanced materials to drug development—position it as a compound of enduring relevance. As synthetic methodologies advance and sustainability metrics gain importance, this molecule will likely see expanded utility across multiple high-tech industries.

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Amadis Chemical Company Limited
(CAS:7129-41-1)6-oxabicyclo[3.1.0]hex-2-ene
A917989
Purity:99%
Quantity:1g
Price ($):715.0